Floctafenine
Overview
Description
Floctafenine is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the management of mild to moderate acute pain. This compound works by inhibiting the synthesis of prostaglandins, which are compounds involved in the inflammation process .
Mechanism of Action
Target of Action
Floctafenine is an anti-inflammatory analgesic . Its primary target is the prostaglandin synthesis pathway . Prostaglandins play a key role in the generation of inflammation and pain.
Mode of Action
This compound works by inhibiting prostaglandin synthesis . This is similar to the action of aspirin . By inhibiting the synthesis of prostaglandins, this compound reduces inflammation and pain.
Biochemical Pathways
The key biochemical pathway affected by this compound is the prostaglandin synthesis pathway . Prostaglandins are produced as a response to injury or certain diseases and cause inflammation and pain. By inhibiting this pathway, this compound can reduce these symptoms.
Result of Action
The result of this compound’s action is a reduction in inflammation and pain . By inhibiting prostaglandin synthesis, it reduces the inflammation and pain associated with conditions like acute pain.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its efficacy through drug-drug interactions . Additionally, individual patient characteristics such as age, sex, weight, and health status can also influence the drug’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Floctafenine interacts with enzymes and proteins involved in the synthesis of prostaglandins . The nature of these interactions involves the inhibition of the enzymes responsible for prostaglandin synthesis, thereby reducing inflammation and pain .
Cellular Effects
This compound’s primary cellular effect is the reduction of inflammation and pain. It achieves this by inhibiting the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the modulation of inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of prostaglandin synthesis . Prostaglandins are produced as a result of the cyclooxygenase (COX) pathway. By inhibiting this pathway, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain .
Metabolic Pathways
As an NSAID, it is known to inhibit the COX pathway, which is involved in the synthesis of prostaglandins .
Subcellular Localization
As an inhibitor of the COX pathway, it is likely that this compound interacts with enzymes in the cytoplasm of cells where prostaglandin synthesis occurs .
Preparation Methods
Floctafenine can be synthesized through a multi-step process starting with the conversion of ortho-trifluoromethyl aniline to a quinolol . The synthetic route involves the following steps:
Conversion to Quinolol: Ortho-trifluoromethyl aniline is converted to a quinolol.
Condensation and Cyclization: The quinolol is then condensed with ethoxy methylene malonic diethyl ester (EMME) and cyclized thermally.
Saponification and Decarboxylation: The intermediate is saponified, and the resulting acid is decarboxylated.
Formation of 4-Chloroquinoline: The acid is converted to 4-chloroquinoline by reaction with phosphorus oxychloride.
Displacement of Chlorine: Chlorine is displaced with methyl anthranilate to afford the coupled intermediate.
Ester Interchange: An ester interchange with glycerol leads to the formation of this compound.
Chemical Reactions Analysis
Floctafenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, affecting the compound’s pharmacological properties.
Substitution: Substitution reactions, such as the displacement of chlorine with methyl anthranilate, are crucial in its synthesis.
Scientific Research Applications
Floctafenine has several scientific research applications:
Medicine: It is used as an analgesic for managing acute pain and inflammation.
Chemistry: this compound’s unique structure makes it a subject of study in synthetic organic chemistry.
Biology: Research on this compound includes its effects on cellular processes and its potential as a model compound for studying prostaglandin synthesis inhibition.
Comparison with Similar Compounds
Floctafenine is similar to other NSAIDs such as aspirin and ibuprofen, but it has unique properties due to its trifluoromethyl and quinoline moieties. Similar compounds include:
Aspirin: Also inhibits prostaglandin synthesis but has a different chemical structure.
Ibuprofen: Another NSAID with a different mechanism of action and chemical structure.
Glafenine: A structurally related compound with similar analgesic properties.
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPGQGAWABJLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057695 | |
Record name | Floctafenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23779-99-9 | |
Record name | Floctafenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23779-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Floctafenine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Floctafenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08976 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Floctafenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Floctafenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLOCTAFENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O04HVX6A9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
179-180 | |
Record name | Floctafenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08976 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Floctafenine functions as a non-narcotic analgesic by inhibiting the biosynthesis of prostaglandins. It achieves this by targeting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins. [, ] Prostaglandins are known to play a crucial role in inflammation and pain signaling. By inhibiting their production, this compound effectively reduces pain and inflammation.
A: Research suggests that this compound might have limited ability to cross the blood-brain barrier. This is evidenced by a study where its antipyretic effect was observed only at significantly higher doses when administered intracerebroventricularly compared to indomethacin. []
A: While both this compound and opioids provide pain relief, their mechanisms differ significantly. This compound acts peripherally by reducing prostaglandin production, while opioids primarily target opioid receptors in the central nervous system. In a study comparing this compound to morphine in a mouse model of hyperalgesia, this compound blocked arachidonic acid-induced potentiation of pain, while morphine only reduced it. [] This suggests that this compound's action is primarily directed at prostaglandin synthesis, unlike morphine.
A: this compound has the molecular formula C20H17F3N2O4 and a molecular weight of 406.37 g/mol. []
ANone: While the provided abstracts don’t delve into detailed spectroscopic data, they do mention a few key aspects:
- UV-Vis Spectrophotometry: this compound exhibits absorbance in the UV-Vis region, with specific applications in analytical methods for its quantification. [, , , ]
- HPLC with UV detection: High-performance liquid chromatography (HPLC) methods coupled with UV detection at specific wavelengths are commonly used for the separation and quantification of this compound and its metabolites in biological samples and pharmaceutical formulations. [, , , ]
- Infrared Spectrophotometry (IR): IR spectroscopy was used to identify a metabolite of this compound in a bladder calculus. []
A: While the provided abstracts do not offer a detailed analysis of this compound's SAR, one study describes the synthesis of various this compound derivatives. [] These derivatives, designed with structural modifications to the parent this compound molecule, were evaluated for their anti-inflammatory and analgesic activities. The study found that some of these derivatives demonstrated greater potency than this compound in reducing carrageenan-induced paw edema in rats. This suggests that specific structural modifications can influence the pharmacological activity of this compound.
A: One study explored the impact of coating this compound with polyacrylic polymers on its bioavailability and ulcerogenic potential. [] Coating this compound with a cationic polymer was found to increase peak plasma concentration, reduce time to peak concentration, and increase the area under the curve (AUC), suggesting improved bioavailability.
A: this compound is well-absorbed following oral administration, reaching peak plasma levels within 1-2 hours. [] It undergoes an enterohepatic cycle and is primarily metabolized to floctafenic acid. [, ] Approximately 40% of the drug is excreted in the urine, and 60% is eliminated through fecal and biliary routes. []
A: A study investigating this compound's analgesic effect on toothaches found that administering the drug before or after meals did not significantly impact its efficacy. []
A: Research indicates that this compound can interfere with the antiplatelet effects of aspirin. [] This interaction is significant as it could have implications for patients with cardiovascular disease who are on low-dose aspirin therapy.
ANone: Several animal models have been employed to evaluate this compound's analgesic properties, including:
- Acetic Acid-Induced Writhing Test in Mice: This test measures the analgesic effect of drugs against chemically-induced visceral pain. This compound has consistently shown significant activity in this model. [, , ]
- Randall-Selitto Test in Rats: This test assesses pain sensitivity in inflamed paws. This compound effectively reduced pain responses in this model, particularly in inflamed paws, indicating its peripheral analgesic action. []
- Bradykinin-Induced Flexor Reflex in Rats: this compound, even at low doses, effectively suppressed hindlimb flexor reflexes triggered by bradykinin, demonstrating its potent peripheral analgesic action. []
ANone: this compound has been investigated in various clinical trials for pain management, primarily in conditions like osteoarthritis and postoperative pain.
- Osteoarthritis: Several double-blind, controlled trials demonstrated the efficacy of this compound in relieving pain and stiffness associated with osteoarthritis, with comparable or superior efficacy to aspirin and ibuprofen. [, , ]
- Postoperative Pain: Clinical trials have confirmed the efficacy of this compound in managing postoperative pain, showing similar or superior pain relief compared to dihydrocodeine, propoxyphene, and aspirin. [, , , ]
ANone: Although generally well-tolerated, this compound has been associated with several side effects, including:
- Gastrointestinal disturbances: Similar to other NSAIDs, this compound may cause gastrointestinal side effects, although they appear to be less frequent compared to aspirin. [, ]
- Anaphylactic reactions: Rare cases of anaphylaxis have been reported with this compound use, with a structural resemblance to glafenine (another analgesic known to cause anaphylaxis) being a possible factor. [, ]
- Coma in cirrhosis: One case report linked this compound use to coma in a patient with cirrhosis. []
ANone: Various analytical techniques are employed for the quantification of this compound, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is widely used to determine this compound concentrations in plasma, urine, and pharmaceutical formulations. [, , , ]
- Spectrofluorimetry: Both direct and synchronous spectrofluorimetric methods have been developed for the sensitive determination of this compound in the presence of its degradation product. []
- Derivative Spectrophotometry: This technique has been utilized for the simultaneous determination of this compound and its degradation product in pharmaceutical formulations. []
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